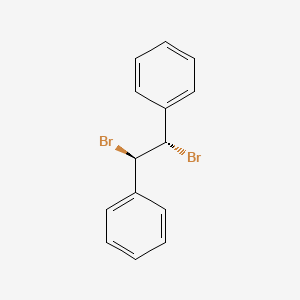

meso-1,2-Dibromo-1,2-diphenylethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-OKILXGFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292410 | |

| Record name | Meso-Stilbene dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13440-24-9 | |

| Record name | meso-1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13440-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meso-Stilbene dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene

An In-depth Technical Guide to the Synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-Stilbene (B89595)

Introduction

The is a classic example of a stereospecific electrophilic addition reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of the product, tailored for researchers, scientists, and professionals in drug development. The reaction involves the addition of bromine across the double bond of trans-stilbene, proceeding through a bromonium ion intermediate to yield the meso diastereomer exclusively.[1][2][3] This stereospecificity is a key feature of this reaction, making it a valuable model for understanding the stereochemical outcomes of halogenation reactions.[4][5][6]

Reaction Scheme and Mechanism

The overall reaction is the addition of bromine (Br₂) to trans-stilbene to form this compound.

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via an electrophilic addition mechanism. The π bond of the alkene acts as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromonium bridge in an SN2-like fashion. This anti-addition leads to the specific formation of the meso product from the trans-alkene.[2][3][5][6][7]

References

physical and chemical properties of meso-1,2-dibromo-1,2-diphenylethane

An In-depth Technical Guide to meso-1,2-dibromo-1,2-diphenylethane

Introduction

This compound, also known as meso-stilbene dibromide, is an organic compound that serves as a key intermediate in various organic syntheses and as a model substrate in mechanistic studies.[1][2] Its structure contains two adjacent chiral centers, but due to an internal plane of symmetry, the molecule is achiral, classifying it as a meso compound.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions.

Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[3][4][5] It is notable for its high melting point, which is attributed to its crystalline symmetry.[2] The compound is insoluble in water but can be recrystallized from solvents like ethanol (B145695) or acetic acid.[3][6]

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₂Br₂ | [1][7][8] |

| Molecular Weight | 340.06 g/mol | [3][6][8] |

| Melting Point | 236-246 °C (with decomposition) | [2][3][7][9] |

| Boiling Point | 323.8 °C at 760 mmHg (Predicted) | [3][10][11] |

| Density | ~1.613 g/cm³ (Predicted) | [3][10] |

| Appearance | White to pale cream crystals or powder | [3][5] |

| Solubility | Insoluble in water |[3][10] |

Table 2: Spectroscopic Data

| Technique | Peak(s) / Chemical Shift (δ) | Description | Source(s) |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 5.50 ppm (s, 2H), 7.35-7.65 ppm (m, 10H) | Singlet for the two equivalent methine protons; multiplet for the ten phenyl protons. | [2][6] |

| ¹³C NMR (CDCl₃) | 56.1, 127.9, 128.8, 129.0, 140.0 ppm | Peaks corresponding to the methine and phenyl carbons. | [6] |

| Mass Spec. (EI+) | m/z 338, 340, 342 | Molecular ion peaks showing the characteristic isotopic pattern for two bromine atoms. | [6] |

| Infrared (IR) | | Characteristic C-H (aromatic), C=C (aromatic), and C-Br stretching vibrations. |[12][13][14] |

Chemical Reactions and Reactivity

The reactivity of this compound is dominated by the two bromine substituents, which can participate in various elimination and substitution reactions.

Dehydrohalogenation

When treated with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH), this compound undergoes a double dehydrohalogenation to form diphenylacetylene.[8][15] This reaction proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the hydrogen and bromine atoms being eliminated.[16] The stereochemistry of the starting material dictates the product, with the meso isomer yielding the (E)-alkene intermediate.[2][16]

Caption: Reaction pathway for the formation of diphenylacetylene.

Electrochemical Dehalogenation

The compound can undergo electrochemical dehalogenation when studied in acetonitrile.[17][18] This reaction is often used in mechanistic studies to probe the stereochemical outcomes of electron transfer processes.[17]

Other Reactions

This compound is also used to study reactions with nucleophiles like 9-substituted fluorenide ions in dimethyl sulfoxide (B87167) (DMSO).[17] Furthermore, it can be reduced by electrochemically generated fullerene anions (C₆₀³⁻).[17][18]

Experimental Protocols

Synthesis of this compound from (E)-Stilbene

The most common laboratory synthesis involves the stereospecific anti-addition of bromine to (E)-stilbene.[2][15] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion via an Sₙ2 mechanism, resulting exclusively in the meso product.[12][19]

Method 1: Using Pyridinium (B92312) Hydrobromide Perbromide [9][12][19]

-

Dissolution: In a suitable flask, dissolve (E)-stilbene (1 equivalent) in glacial acetic acid by warming gently.[9][19]

-

Addition of Brominating Agent: Add pyridinium hydrobromide perbromide (1.1 equivalents) to the solution.[9][19] This reagent is a solid and is considered a safer alternative to liquid bromine.[12][19]

-

Reaction: Heat the mixture to reflux for approximately 10-15 minutes. The product, this compound, will precipitate out of the solution as small platelets.[15][19]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[12][19]

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel. Wash the solid with cold methanol (B129727) to remove any residual color and impurities.[9][12][19]

-

Drying: Air-dry the product on filter paper, followed by drying in a vacuum desiccator.[12]

Caption: Experimental workflow for the synthesis of the title compound.

Method 2: Green Bromination [20]

-

Dissolution: Dissolve (E)-stilbene in ethanol in a round-bottom flask with warming and stirring.

-

Acidification: Slowly add concentrated hydrobromic acid (HBr) to the flask.

-

Oxidation: While refluxing, add 30% hydrogen peroxide (H₂O₂) dropwise. The reaction between HBr and H₂O₂ generates bromine in situ.

-

Precipitation: Continue stirring until the solution becomes cloudy white, indicating product formation.

-

Workup: Cool the flask, neutralize any excess acid with sodium bicarbonate solution, and then cool further in an ice bath.

-

Isolation and Purification: Isolate the product by vacuum filtration, washing with ice-cold water and then ice-cold ethanol.

Characterization Protocols

-

Melting Point Determination: A well-dried sample of the product should be used to determine its melting point, which is expected to be sharp and around 241 °C.[7][12] A broad melting range would indicate impurities.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a dried potassium bromide (KBr) pellet as the support material.[12] Assign the characteristic absorption bands for the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire the ¹H NMR spectrum by dissolving approximately 30 mg of a well-dried sample in a suitable deuterated solvent, such as CDCl₃.[6][12] The spectrum should show a characteristic singlet for the two equivalent methine protons.[2]

Caption: Logical relationship in the stereospecific synthesis pathway.

References

- 1. CAS 13440-24-9: this compound [cymitquimica.com]

- 2. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. 内消旋-1,2-二溴-1,2-二苯基乙烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 13440-24-9 [chemicalbook.com]

- 11. 1,2-DIBROMO-1,2-DIPHENYLETHANE CAS#: 5789-30-0 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. macmillanlearning.com [macmillanlearning.com]

- 15. prezi.com [prezi.com]

- 16. LON-CAPA Sn2 [s10.lite.msu.edu]

- 17. This compound = 97 13440-24-9 [sigmaaldrich.com]

- 18. scientificlabs.com [scientificlabs.com]

- 19. books.rsc.org [books.rsc.org]

- 20. cs.gordon.edu [cs.gordon.edu]

Stereochemistry of the Bromination of trans-Stilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry involved in the bromination of trans-stilbene (B89595), a classic organic reaction that serves as a fundamental example of stereospecificity. This document details the reaction mechanism, experimental protocols, and resulting stereoisomers, presenting quantitative data in a clear, comparative format.

Core Concepts: Mechanism and Stereoselectivity

The bromination of an alkene, such as trans-stilbene, is an electrophilic addition reaction. The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion, meaning the two bromine atoms add to opposite faces of the original double bond.[1][2]

The stereochemistry of the starting alkene dictates the stereochemistry of the product. In the case of trans-stilbene, the anti-addition of bromine results in the formation of meso-1,2-dibromo-1,2-diphenylethane.[3] This is a direct consequence of the reaction mechanism. If the reaction were to proceed via a syn-addition, a racemic mixture of enantiomers would be formed. The experimental evidence strongly supports the anti-addition pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for the bromination of trans-stilbene, including the physical properties of the reactant and potential products.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |

| trans-Stilbene | 180.25 | 122-124 |

| This compound | 340.07 | ~238-241 |

| (±)-1,2-Dibromo-1,2-diphenylethane (racemic mixture) | 340.07 | ~113-114 |

Note: The melting point of the racemic mixture is significantly lower than that of the meso compound, providing a key analytical tool for product identification.[4][5] A reported experimental yield for the bromination of trans-stilbene to 1,2-dibromo-1,2-diphenylethane (B1143902) was 60.07%.[6]

Experimental Protocols

Several methods have been developed for the bromination of trans-stilbene. Below are detailed protocols for three common procedures.

Protocol 1: Bromination using Pyridinium (B92312) Tribromide

This method utilizes a safer and easier-to-handle solid bromine source.[7]

Materials:

-

trans-Stilbene (0.4 g)

-

Glacial Acetic Acid (4 mL)

-

Pyridinium Tribromide (0.8 g)

Procedure:

-

Dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid in a test tube by heating in a water bath.

-

Add 0.8 g of pyridinium tribromide to the solution.

-

Continue heating and stirring until the orange-yellow color of the pyridinium tribromide fades to yellow (approximately 5-10 minutes).

-

Cool the test tube to approximately 40-50°C in a water bath.

-

Add 6 mL of water and place the test tube on ice for about 15 minutes to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two or three small portions (≤ 3 mL) of methanol until the orange color is removed.

-

Allow the product to air dry.

Protocol 2: Bromination using 10% Bromine in Dichloromethane (B109758)

This is a more traditional approach using elemental bromine.[6]

Materials:

-

trans-Stilbene (5 g)

-

Dichloromethane (40 mL)

-

10% Bromine-dichloromethane solution (~15 mL)

-

Cold Dichloromethane (15 mL)

Procedure:

-

In a 250 cm³ conical flask, dissolve 5 g of trans-stilbene in 40 cm³ of dichloromethane.

-

Carefully add 5 cm³ of the 10% bromine-dichloromethane solution to the stilbene (B7821643) solution and swirl until the reddish-brown color disappears.

-

Add another 5 cm³ of the bromine solution and swirl again until the color disappears.

-

Add the remaining bromine solution and swirl for several minutes to ensure the bromine color persists.

-

Add cyclohexene dropwise until the bromine color disappears.

-

Cool the flask in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with 15 cm³ of cold dichloromethane and allow them to air dry.

Protocol 3: In Situ Generation of Bromine

This "greener" method avoids the direct handling of liquid bromine by generating it within the reaction mixture.[8][9]

Materials:

-

trans-Stilbene (0.5 g)

-

Ethanol (B145695) (10 mL)

-

Concentrated (48%) aqueous Hydrobromic Acid (1.2 mL)

-

30% Hydrogen Peroxide (0.8 mL)

-

10% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Place 0.5 g of trans-stilbene and 10 mL of ethanol in a 100-mL round-bottom flask with a magnetic stir bar.

-

Heat the mixture to reflux with stirring until the solid dissolves.

-

Slowly add 1.2 mL of concentrated hydrobromic acid.

-

Add 0.8 mL of 30% hydrogen peroxide dropwise. The solution should turn a golden-yellow color.

-

Continue to stir under reflux until the yellow color fades and the mixture becomes a cloudy white (approximately 20 minutes).

-

Cool the mixture, then neutralize it by adding 10% NaHCO₃ solution until gas evolution ceases.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the product by vacuum filtration.

Visualizing the Reaction and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a general experimental workflow for the bromination of trans-stilbene.

Caption: Reaction mechanism for the bromination of trans-stilbene.

Caption: General experimental workflow for stilbene bromination.

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. scribd.com [scribd.com]

- 6. odinity.com [odinity.com]

- 7. researchgate.net [researchgate.net]

- 8. STILBENE BROMINATION [web.centre.edu]

- 9. rose-hulman.edu [rose-hulman.edu]

structure and symmetry of meso-stilbene dibromide

An In-depth Technical Guide on the Structure and Symmetry of meso-Stilbene Dibromide

Introduction

Meso-stilbene dibromide, systematically named (1R,2S)-1,2-dibromo-1,2-diphenylethane, is a diastereomer of stilbene (B7821643) dibromide.[1] Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry.[2][3] This unique structural feature imparts specific chemical and physical properties that are of interest to researchers in stereochemistry and synthetic organic chemistry. This guide provides a comprehensive overview of the structure, symmetry, conformational analysis, and experimental protocols related to meso-stilbene dibromide.

Molecular Structure and Symmetry

The defining characteristic of meso-stilbene dibromide is its meso nature. A meso compound is a molecule that contains stereocenters but is achiral overall due to the presence of an internal symmetry element, such as a plane of symmetry or a center of inversion.[2] In the case of meso-stilbene dibromide, the molecule possesses a center of symmetry which makes it superimposable on its mirror image, thus rendering it optically inactive.[2]

The stereochemistry at the two chiral carbons is opposite, leading to either an (R,S) or (S,R) configuration. This is a direct result of the anti-addition of bromine to the double bond of trans-stilbene (B89595) during its synthesis.

Caption: Synthesis pathway of meso-stilbene dibromide.

Conformational Analysis

The rotation around the central carbon-carbon single bond in meso-stilbene dibromide leads to different staggered conformations. The most stable conformer is the one that minimizes steric hindrance between the bulky phenyl and bromine substituents.[4] The anti-periplanar conformation, where the two phenyl groups are positioned 180° apart and the two bromine atoms are also 180° apart, is the most stable due to the minimization of these steric interactions.[4] Gauche conformations, where the bulky groups are closer to each other, are less stable.

Caption: Relative stability of meso-stilbene dibromide conformers.

Experimental Data

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂Br₂ | [1] |

| Molar Mass | 340.058 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 238-241 °C | [5] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65-7.35 (m, 10H, Ar-H), 5.50 (s, 2H, CH-Br) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.0, 129.0, 128.8, 127.9, 56.1 | [6] |

| IR (cm⁻¹) | 3030 (Ar-H), 1496 (Ar C=C), 688 (C-Br) | [5] |

Experimental Protocols

Synthesis of meso-Stilbene Dibromide from trans-Stilbene

This protocol describes the bromination of trans-stilbene to yield meso-stilbene dibromide. The reaction proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate.[5][7]

Materials:

-

trans-Stilbene

-

Glacial acetic acid[8] or Dichloromethane (DCM)

-

Pyridinium (B92312) perbromide[8] or a 1.0 M solution of bromine in DCM[5]

-

Methanol (B129727) (for washing)[8]

-

Cyclohexene (B86901) (to quench excess bromine)

Procedure:

-

Dissolve trans-stilbene in a suitable solvent (e.g., 0.5 g of trans-stilbene in 10 mL of acetic acid or 180 mg in 2.0 mL of DCM).[8]

-

If using acetic acid, the mixture may need to be heated on a steam bath to facilitate dissolution.[8]

-

Slowly add the brominating agent to the stirred solution. If using pyridinium perbromide, add it in small portions.[5] If using a bromine solution, add it dropwise until a persistent light red/brown color is observed, indicating a slight excess of bromine.

-

The product, meso-stilbene dibromide, will begin to precipitate as a white solid.[8]

-

Continue stirring the reaction mixture for an additional 1-2 minutes after the addition of the brominating agent is complete.[8]

-

If excess bromine was used, add a drop of cyclohexene to quench it.

-

Cool the reaction mixture in an ice bath for 10-15 minutes to maximize precipitation.[8]

-

Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel.[8]

-

Wash the collected solid with cold methanol to remove impurities.[8]

-

Allow the product to air dry.

Characterization:

-

Determine the melting point of the dried product. The literature value is in the range of 238-241 °C.[5]

-

Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the product.[8]

References

- 1. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. Solved Write the structure of meso-stilbene dibromide | Chegg.com [chegg.com]

- 4. testbook.com [testbook.com]

- 5. article.sapub.org [article.sapub.org]

- 6. rsc.org [rsc.org]

- 7. brainly.com [brainly.com]

- 8. books.rsc.org [books.rsc.org]

A Historical and Technical Guide to the Discovery of Stilbene Dibromide Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of stilbene (B7821643) dibromide isomers stands as a cornerstone in the development of stereochemistry, offering a classic illustration of how the spatial arrangement of atoms dictates chemical and physical properties. This technical guide provides an in-depth exploration of the historical discovery of these isomers, detailing the pivotal experiments and the evolution of the theoretical understanding that unraveled their nature. We present detailed experimental protocols from foundational studies, quantitative data that enabled the differentiation of the isomers, and logical diagrams to illustrate the key concepts and experimental workflows that defined this critical chapter in organic chemistry.

Introduction: The Dawn of Stereochemistry

The mid-19th century was a period of revolutionary thinking in chemistry. While the elemental composition of molecules could be determined, the concept of atoms arranged in a fixed three-dimensional space was not yet established. The discovery of stilbene by French chemist Auguste Laurent in 1843 set the stage for a series of investigations that would challenge the existing paradigms. The subsequent bromination of stilbene led to the isolation of different products from what was believed to be the same starting material, a puzzle that would only be solved with the advent of stereochemistry.

The groundbreaking hypothesis of the tetrahedral carbon atom, independently proposed by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, provided the theoretical framework necessary to understand these observations.[1] This new theory posited that molecules with the same chemical formula could exist as different isomers based on the spatial arrangement of their atoms. The study of stilbene dibromide became a textbook case for these emerging concepts of "geometrical isomerism" and diastereomerism, championed by pioneering chemists such as Johannes Wislicenus.

The Discovery of Two Stilbenes and Their Dibromides

A critical breakthrough was the recognition that "stilbene" itself existed as two distinct geometric isomers: cis-stilbene (B147466) (isostilbene) and trans-stilbene (B89595). This concept of "geometrical isomerism," extensively studied by Johannes Wislicenus, was fundamental to understanding the subsequent reactions.[2] Early chemists observed that the bromination of these two stilbene isomers yielded two different dibromide products, distinguishable by their markedly different physical properties.

-

From trans-Stilbene: The bromination of the more stable, higher-melting trans-stilbene produced a dibromide with a high melting point. This product was later identified as the meso-1,2-dibromo-1,2-diphenylethane .

-

From cis-Stilbene: The bromination of the less stable, liquid cis-stilbene resulted in a dibromide with a significantly lower melting point. This was identified as the racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane .

The ability to isolate two distinct products from stereoisomeric starting materials provided powerful evidence for the three-dimensional nature of molecules and the stereospecificity of chemical reactions.

Quantitative Data: Differentiating the Isomers

The primary method for distinguishing the stilbene dibromide isomers in early chemical studies was the determination of their melting points. This physical constant served as a reliable indicator of purity and identity. The significant difference in melting points between the meso and racemic forms is a direct consequence of their different molecular symmetries, which affects how the molecules pack into a crystal lattice.

| Property | meso-Stilbene Dibromide | Racemic (d,l)-Stilbene Dibromide |

| Parent Alkene | (E)-stilbene (trans-stilbene) | (Z)-stilbene (cis-stilbene) |

| Melting Point | 241–243 °C[3] | 114–115 °C[3] |

| Stereochemistry | (1R, 2S) - Achiral, contains a plane of symmetry | A 1:1 mixture of (1R,2R) and (1S,2S) enantiomers; Chiral |

| Molar Mass | 340.06 g/mol | 340.06 g/mol |

| Appearance | White crystalline solid[2] | White crystalline solid |

Table 1: Comparative physical properties of stilbene dibromide diastereomers.

Historical Experimental Protocols

The following protocols are reconstructed from early methods and represent the foundational experiments for the synthesis and isolation of stilbene dibromide isomers.

Bromination of (E)-Stilbene to yield meso-Stilbene Dibromide

This procedure describes a classic method using elemental bromine, which was common in the late 19th and early 20th centuries.

Objective: To synthesize this compound from (E)-stilbene.

Materials:

-

(E)-Stilbene (trans-stilbene)

-

Elemental Bromine (Br₂)

-

Diethyl ether (or carbon disulfide)

-

Filtration apparatus

Procedure:

-

A solution of (E)-stilbene was prepared by dissolving a known quantity of the solid in a suitable solvent, such as diethyl ether, in a flask.

-

A solution of elemental bromine in the same solvent was prepared.

-

The bromine solution was added dropwise to the stilbene solution with constant stirring. The characteristic reddish-brown color of the bromine was observed to disappear upon addition, indicating a reaction with the alkene.

-

The addition was continued until a faint, persistent bromine color remained, signaling the completion of the reaction.

-

Upon reaction, a white crystalline solid, the meso-stilbene dibromide, precipitated from the solution.

-

The mixture was often cooled in an ice bath to maximize crystallization.

-

The solid product was collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted bromine and starting material.

-

The crude product was then purified by recrystallization, typically from ethanol (B145695) or glacial acetic acid.

-

The identity and purity of the product were confirmed by its high melting point (approx. 241 °C).

Bromination of (Z)-Stilbene to yield Racemic Stilbene Dibromide

This protocol is similar but starts with the less stable cis-isomer, leading to the lower-melting racemic product.

Objective: To synthesize (±)-1,2-dibromo-1,2-diphenylethane from (Z)-stilbene.

Materials:

-

(Z)-Stilbene (cis-stilbene)

-

Pyridinium (B92312) tribromide (A safer alternative to Br₂)

-

Glacial acetic acid

-

Filtration apparatus

Procedure:

-

(Z)-Stilbene (a liquid at room temperature) was dissolved in glacial acetic acid in a test tube or flask.[4]

-

The solution was heated gently in a water bath to ensure complete dissolution.[4]

-

Solid pyridinium tribromide was added to the solution in portions.[4] The pyridinium tribromide serves as a solid, stable source of Br₂.

-

The reaction mixture was heated in a boiling water bath for approximately 5-10 minutes, during which the orange color of the tribromide faded.[4]

-

The mixture was then cooled to room temperature, and water was added to precipitate the organic product.

-

The flask was cooled in an ice bath to complete the precipitation of the solid product.[4]

-

The solid was collected by vacuum filtration, washed with water, and then with a small amount of cold methanol (B129727) to remove impurities.[4]

-

After drying, the identity of the racemic product was confirmed by its characteristic melting point (approx. 114 °C).

The Evolution of Mechanistic Understanding

The stereospecific outcomes of stilbene bromination were not fully understood until the mechanism of electrophilic addition was elucidated. The initial debate centered on the nature of the reaction intermediate. The modern understanding, which explains the observed stereochemistry, involves the formation of a cyclic bromonium ion.

Figure 1. Stereochemical pathways of stilbene bromination.

The diagram above illustrates the concept of anti-addition . The bromine molecule (Br₂) approaches the planar double bond of stilbene. A three-membered cyclic bromonium ion intermediate is formed. The second bromide ion (Br⁻) must then attack from the face opposite to this ring. This backside attack dictates the final stereochemistry.

-

For (E)-stilbene , this anti-addition leads to the formation of the meso compound, which possesses an internal plane of symmetry and is achiral.

-

For (Z)-stilbene , the same anti-addition mechanism results in the formation of a pair of enantiomers, the (1R,2R) and (1S,2S) isomers, which are produced in equal amounts as a racemic mixture.

This mechanistic insight was a triumph of early stereochemical theory and provided a logical foundation for predicting the outcomes of many other addition reactions.

Experimental and Logical Workflows

The process of discovery and characterization followed a logical progression from synthesis to analysis. The workflow for a typical historical investigation into these isomers can be visualized as follows.

Figure 2. General workflow for the synthesis and identification of a stilbene dibromide isomer.

This systematic approach, combining synthesis with the careful measurement of physical properties, was essential for building the body of evidence that supported the then-novel theories of stereochemistry.

Conclusion

The historical investigation of stilbene dibromide isomers is more than a mere curiosity; it is a fundamental story of scientific discovery. It highlights the crucial interplay between experimental observation and theoretical advancement. The isolation of two distinct dibromides from two geometric isomers of stilbene provided irrefutable proof for the three-dimensional nature of molecules and the stereospecificity of reactions. The quantitative data from melting point analysis provided the critical tool for differentiation, while the logical framework of stereochemistry provided the explanation. For modern chemists, this story serves as a powerful reminder of the foundational principles that underpin our understanding of molecular structure and reactivity.

References

An In-depth Technical Guide to the Solubility of meso-1,2-dibromo-1,2-diphenylethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-1,2-dibromo-1,2-diphenylethane (also known as meso-stilbene dibromide) in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, mechanistic studies, and materials science. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers insights into the compound's behavior in solution.

Introduction

This compound is a vicinal dibromide that serves as a key intermediate in a variety of chemical transformations. Its stereochemistry and the presence of two phenyl groups significantly influence its physical and chemical properties, including its solubility. The compound is a white to off-white crystalline solid and is noted for its relative stability. Accurate solubility data is essential for designing reaction conditions, purification procedures (such as recrystallization), and for its use in analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.05 g/mol |

| Appearance | White to light yellow crystalline solid/powder |

| Melting Point | 238-241 °C (decomposes) |

| CAS Number | 13440-24-9 |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions and data from its use in various applications provide valuable insights into its solubility characteristics. The following table summarizes the available qualitative and comparative quantitative solubility information. For comparative purposes, the solubility of its precursor, trans-stilbene (B89595), is also included, as it shares a similar carbon skeleton.

Table 1: Solubility of this compound and trans-Stilbene in Various Solvents

| Solvent | This compound Solubility | trans-Stilbene Solubility ( g/100g solvent at 25°C) |

| Water | Insoluble[1][2] | 0.0000296 |

| Ethanol | Somewhat soluble | 0.43 |

| Acetonitrile (B52724) | Soluble (used for HPLC analysis at 0.5 mg/mL with sonication) | 3.03 |

| Dimethyl Sulfoxide (DMSO) | Soluble (used as a reaction solvent) | Data not available |

| Dichloromethane (DCM) | Limited solubility | Data not available |

| Diethyl Ether | Data not available | 3.53 |

| Hexane | Data not available | 0.55 |

| Toluene | Data not available | 11.2 |

| Chloroform | Data not available | 19.3 |

Note: The quantitative solubility data for trans-stilbene is provided as a reference for a structurally related compound and should not be taken as a direct measure for this compound. The addition of two bromine atoms significantly alters the intermolecular forces and is expected to impact solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.

Materials:

-

This compound (or other solid organic compound)

-

High-purity organic solvent of choice

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Glass funnels and filter paper or syringe filters (PTFE, 0.45 µm)

-

Beakers or evaporating dishes

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant liquid using a volumetric pipette.

-

Immediately filter the withdrawn aliquot through a syringe filter or a funnel with filter paper into a pre-weighed beaker or evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the weight of the beaker/evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating. For high-boiling solvents, a vacuum oven at a suitable temperature is recommended to avoid decomposition of the solute.

-

Once all the solvent has evaporated, dry the beaker/evaporating dish containing the solid residue in an oven at a temperature below the solute's melting point until a constant weight is achieved.

-

Cool the beaker/evaporating dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty beaker/evaporating dish from the final weight after drying.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L, based on the mass of the solute and the initial volume of the solvent aliquot.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in publicly accessible literature, qualitative observations indicate its insolubility in water and varying degrees of solubility in common organic solvents such as acetonitrile and dimethyl sulfoxide. For research and development purposes where precise solubility is required, it is highly recommended to determine this experimentally using a standardized protocol, such as the gravimetric method detailed in this guide. The provided information and methodologies serve as a valuable resource for scientists and professionals working with this compound, enabling more informed decisions in experimental design and execution.

References

Spectroscopic and Synthetic Profile of meso-1,2-dibromo-1,2-diphenylethane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for meso-1,2-dibromo-1,2-diphenylethane, a key substrate in mechanistic organic chemistry.[1] The content herein is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly structured data to facilitate research and application.

Spectroscopic Data

The stereochemical structure of this compound, which possesses a plane of symmetry despite having two chiral centers, results in a distinct spectroscopic signature that allows for its differentiation from its racemic (dl) diastereomer.[1] The following tables summarize the key spectroscopic data for the meso isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[1] Due to the molecule's symmetry, the two methine protons and the two methine carbons are chemically equivalent, leading to simplified spectra compared to the racemic isomer.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 5.50 | Singlet | 2H | Methine protons (CH-Br) | CDCl₃ |

| 7.35-7.65 | Multiplet | 10H | Aromatic protons | CDCl₃ |

Data sourced from multiple references.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 56.1 | Methine carbons (CH-Br) | CDCl₃ |

| 127.9 | Aromatic carbons | CDCl₃ |

| 128.8 | Aromatic carbons | CDCl₃ |

| 129.0 | Aromatic carbons | CDCl₃ |

| 140.0 | Aromatic carbons (ipso) | CDCl₃ |

Data sourced from multiple references.[1][2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides clear evidence of its molecular weight and elemental composition. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a distinctive M+, [M+2]+, and [M+4]+ pattern.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 338 | ~1 | [M]+ (C₁₄H₁₂⁷⁹Br₂) |

| 340 | ~2 | [M+2]+ (C₁₄H₁₂⁷⁹Br⁸¹Br) |

| 342 | ~1 | [M+4]+ (C₁₄H₁₂⁸¹Br₂) |

Data sourced from multiple references.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | C-H stretch (aromatic) |

| 1450-1600 | C=C stretch (aromatic) |

| 690-770 | C-Br stretch |

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

The synthesis of this compound is commonly achieved through the electrophilic addition of bromine to trans-stilbene (B89595).[3][4] This reaction is stereospecific, proceeding via an anti-addition mechanism to yield the meso product.[3][4]

Synthesis of this compound from trans-Stilbene

This protocol is adapted from established literature procedures.[2]

Materials:

-

trans-Stilbene

-

Molecular bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Dissolve trans-stilbene (0.40 g, 2.2 mmol) in dichloromethane (5.0 mL) in a suitable reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of molecular bromine (0.12 mL, 2.3 mmol) in dichloromethane (0.9 mL) to the stirred solution of trans-stilbene.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Collect the resulting solid precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.[2]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2] Samples are prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to the residual solvent signal.[2]

Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization (EI) source.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from trans-stilbene.

Caption: Synthesis of this compound.

References

The Meso Compound: A Comprehensive Guide to Definition, Identification, and Separation in Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereochemistry, the subtle yet profound differences in the three-dimensional arrangement of atoms can dictate the biological activity, efficacy, and safety of pharmaceutical compounds. A thorough understanding of all stereoisomeric forms, including the often-misunderstood meso compound, is therefore paramount. This technical guide provides an in-depth exploration of the definition of meso compounds, their unique properties, and detailed methodologies for their identification and separation.

Core Concepts: Defining the Meso Compound

A meso compound is a molecule that contains two or more stereocenters (chiral centers) but is achiral overall.[1][2][3] This unique characteristic arises from an internal plane of symmetry or a center of inversion within the molecule that makes it superimposable on its mirror image.[4][5] Consequently, despite the presence of chiral centers, a meso compound is optically inactive, meaning it does not rotate the plane of polarized light.[6][7]

The key features that define a meso compound are:

-

Two or More Stereocenters: The molecule must possess at least two carbons (or other atoms) that are chiral centers.[1][2]

-

Internal Symmetry: The presence of an internal plane of symmetry or a center of inversion is the definitive characteristic of a meso compound. This plane divides the molecule into two halves that are mirror images of each other.[5][8]

-

Achirality and Optical Inactivity: Due to the internal symmetry, the optical rotations caused by the individual chiral centers cancel each other out, resulting in a net optical rotation of zero.[6][7] This makes the compound achiral and, therefore, optically inactive.

A classic example used to illustrate the concept of a meso compound is tartaric acid. Tartaric acid has two chiral centers and exists as three stereoisomers: (+)-tartaric acid, (-)-tartaric acid, and meso-tartaric acid. The (+) and (-) forms are enantiomers of each other and are optically active. Meso-tartaric acid, however, possesses a plane of symmetry and is optically inactive.[6]

Quantitative Data: Physical Properties of Tartaric Acid Stereoisomers

Meso compounds are diastereomers of the chiral isomers of the same molecule.[1] As diastereomers, they have different physical properties, which is the basis for their separation. The table below summarizes the key physical properties of the stereoisomers of tartaric acid.

| Stereoisomer | Melting Point (°C) | [α]D (Specific Rotation) | Density (g/cm³) | Solubility at 20°C (g/100mL H₂O) |

| (+)-tartaric acid | 168-170 | +12 | 1.7598 | 139.0 |

| (-)-tartaric acid | 168-170 | -12 | 1.7598 | 139.0 |

| meso-tartaric acid | 146-148 | 0 | 1.6660 | 125.0 |

Experimental Protocols

Accurate identification and separation of meso compounds from their chiral counterparts are critical in research and drug development. The following are detailed protocols for key experimental techniques.

Protocol 1: Determination of Optical Activity using Polarimetry

This protocol outlines the procedure for measuring the optical rotation of a sample to determine if it is optically active or inactive (a characteristic of meso compounds).

1. Instrument Preparation and Calibration:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up for at least 10 minutes to ensure a stable light output.[9]

-

Clean the sample cell (polarimeter tube) thoroughly with a suitable solvent (e.g., acetone (B3395972) or the solvent to be used for the sample) and ensure it is dry.[1]

-

Calibrate the instrument by filling the sample cell with the pure solvent that will be used to dissolve the sample (the "blank").[9]

-

Place the blank-filled cell in the polarimeter and take a reading. This reading should be zeroed out to correct for any optical rotation caused by the solvent or the cell itself.[9]

2. Sample Preparation:

-

Accurately weigh a known amount of the compound to be analyzed.

-

Dissolve the compound in a known volume of a suitable solvent in a volumetric flask to create a solution of known concentration (c), typically expressed in g/mL.[10] The solution must be clear and free of any undissolved particles.

3. Measurement:

-

Rinse the sample cell with a small amount of the prepared sample solution.

-

Carefully fill the sample cell with the sample solution, ensuring there are no air bubbles in the light path.[1][11] Air bubbles will scatter the light and lead to inaccurate readings.

-

Place the filled sample cell into the polarimeter.

-

Record the observed optical rotation (α) in degrees. Take multiple readings and calculate the average to ensure accuracy.[4]

4. Calculation of Specific Rotation:

-

The specific rotation [α] is a standardized measure of a compound's optical activity and is calculated using the following formula:[8] [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

A specific rotation of zero indicates that the compound is optically inactive and may be a meso compound or a racemic mixture.

Protocol 2: Separation of Meso-Tartaric Acid from its Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative method for the analytical separation of the stereoisomers of tartaric acid.

1. HPLC System and Column:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For tartaric acid, a Daicel CHIRALPAK® IF column (250 mm x 4.6 mm, 5 µm) or a similar column is a suitable choice.[12]

2. Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of dichloromethane (B109758) and n-hexane. A common starting composition is a 48:52 (v/v) ratio of dichloromethane to n-hexane.[12]

-

The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use to prevent pump and column issues.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[12]

-

Column Temperature: 30 °C[12]

-

Detection Wavelength: 242 nm[12]

-

Injection Volume: 10 µL

-

Elution Mode: Isocratic[12]

4. Sample Preparation:

-

Prepare a standard solution containing a mixture of (+)-tartaric acid, (-)-tartaric acid, and meso-tartaric acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare the unknown sample by dissolving it in the mobile phase at a similar concentration.

-

Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard mixture to determine the retention times of each stereoisomer.

-

Inject the unknown sample and compare the retention times to those of the standards to identify the presence of the meso isomer and its enantiomeric counterparts. The peak areas can be used for quantification.

Protocol 3: Separation of Diastereomeric Salts by Fractional Crystallization

This protocol describes the classical method for resolving a racemic mixture of an acid, which can be adapted to separate the diastereomeric salts formed between a racemic base and a chiral acid like tartaric acid.

1. Diastereomeric Salt Formation:

-

Dissolve the racemic mixture (e.g., a racemic amine) in a suitable solvent.

-

Add an equimolar amount of a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid) to the solution.[13] This will form a mixture of two diastereomeric salts.

2. Fractional Crystallization:

-

The two diastereomeric salts will have different solubilities in a given solvent.[2] The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.

-

Heat the solution to dissolve the diastereomeric salts completely.

-

Slowly cool the solution to induce the crystallization of the less soluble diastereomer.[2] Seeding the solution with a small crystal of the desired diastereomer can facilitate crystallization.

-

Collect the crystals by filtration using a Büchner funnel.[3]

-

Wash the collected crystals with a small amount of the cold crystallization solvent to remove any impurities from the mother liquor.[3]

-

The purity of the crystallized diastereomer can be improved by repeated recrystallization. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the redissolved crystals.

3. Liberation of the Enantiomer:

-

Once a pure diastereomeric salt has been isolated, the original enantiomer can be recovered.

-

For example, if a racemic amine was resolved with (+)-tartaric acid, the purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free amine.[2]

-

The liberated amine can then be extracted into an organic solvent.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to meso compounds.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 5. cdn.pasco.com [cdn.pasco.com]

- 6. munroscientific.co.uk [munroscientific.co.uk]

- 7. torontech.com [torontech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chiraltech.com [chiraltech.com]

- 10. iitr.ac.in [iitr.ac.in]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. CN109738560B - Method for determining the content of optical isomers of tartaric acid - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Addition of Bromine to Stilbene

The electrophilic addition of bromine to an alkene is a cornerstone reaction in organic chemistry, serving as a fundamental example of stereospecificity and reaction mechanisms. This guide provides a comprehensive overview of the bromination of the two isomers of 1,2-diphenylethene, commonly known as stilbene (B7821643). It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this classic transformation, its stereochemical outcomes, and associated experimental protocols.

Reaction Mechanism and Stereochemistry

The addition of bromine to the carbon-carbon double bond of stilbene is a stereospecific reaction, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting dibromide product. The reaction proceeds through a cyclic bromonium ion intermediate, which is key to its stereochemical outcome.[1][2]

The generally accepted mechanism involves the following steps:

-

Electrophilic Attack: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the stilbene molecule, the π-bond's electron density induces a dipole in the Br-Br bond.[3] The alkene then acts as a nucleophile, attacking the partially positive bromine atom.[4]

-

Formation of a Bromonium Ion: This attack leads to the formation of a three-membered ring called a cyclic bromonium ion, with the simultaneous expulsion of a bromide ion (Br⁻).[1][5] This intermediate prevents free rotation around the central carbon-carbon bond, thus preserving the stereochemical information from the starting alkene.

-

Nucleophilic Opening: The bromide ion, now acting as a nucleophile, attacks one of the two carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring, in a process known as anti-addition.[6][7] This Sₙ2-like ring-opening is the reason for the reaction's specific stereochemical result.

Caption: General mechanism for the electrophilic addition of bromine to an alkene.

The anti-addition of bromine to (E)-stilbene results in the formation of a single, achiral product: meso-1,2-dibromo-1,2-diphenylethane. Although two stereogenic centers are formed, the molecule possesses an internal plane of symmetry, making it a meso compound.[3]

Caption: Stereospecific bromination of (E)-stilbene to yield the meso product.

In contrast, the anti-addition of bromine to (Z)-stilbene produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. The two possible pathways of attack by the bromide ion on the bromonium ion intermediate are equally likely, resulting in a 50:50 mixture of the two enantiomers.[1][6]

Caption: Stereospecific bromination of (Z)-stilbene to yield a racemic mixture.

Quantitative Data Summary

The distinct stereochemical outcomes result in products with different physical properties, which is crucial for their identification. The melting point is a key distinguishing feature.[1]

Table 1: Reactant and Product Summary

| Starting Isomer | Common Name | Product(s) | Product Stereochemistry |

| (E)-Stilbene | trans-Stilbene | (1R,2S)-1,2-Dibromo-1,2-diphenylethane | meso |

| (Z)-Stilbene | cis-Stilbene | (1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane | Racemic Mixture |

Table 2: Physical and Quantitative Data

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Reported Yield |

| (E)-Stilbene | 180.25 | 122-124 | N/A |

| (Z)-Stilbene | 180.25 | 5-6 | N/A |

| meso-Stilbene Dibromide | 340.05 | 241-243[1] | 60-96%[5][8] |

| (±)-Stilbene Dibromide | 340.05 | ~114[1] | Varies |

Experimental Protocols

Several methods exist for the bromination of stilbene. Historically, elemental bromine in a halogenated solvent was used.[2] However, due to the hazardous nature of liquid bromine, safer alternatives are now standard in many laboratories.[2][9] These include using a stable solid brominating agent or generating bromine in situ.

Pyridinium (B92312) tribromide is a stable, solid reagent that is safer and easier to handle than liquid bromine.[1] It serves as a source of Br₂ in solvents like glacial acetic acid or ethanol.[1][5]

Methodology for (E)-Stilbene:

-

Dissolution: Weigh 0.4 g of (E)-stilbene and place it in a large test tube. Add 4 mL of glacial acetic acid.[1]

-

Heating: Gently warm the mixture in a hot water bath to completely dissolve the solid.[1]

-

Addition of Reagent: Add 0.8 g of pyridinium tribromide to the warm solution. Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.[1]

-

Reaction: Heat the test tube in a boiling water bath for approximately 10-15 minutes, with occasional stirring, until the orange color of the tribromide fades.[1]

-

Precipitation: Cool the test tube to room temperature. The dibromide product will precipitate out of the solution.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Washing and Drying: Wash the collected crystals with small portions of cold methanol (B129727) to remove any remaining color and impurities. Allow the product to air dry.[1]

This method avoids the direct handling of bromine by generating it within the reaction mixture from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[6][9] Ethanol is often used as a less toxic solvent.[10]

Methodology for (E)-Stilbene:

-

Setup: Place 0.5 g of (E)-stilbene, 10 mL of ethanol, and a magnetic stir bar into a 100-mL round-bottom flask fitted with a reflux condenser.[9]

-

Dissolution: Heat the mixture to reflux in a hot water bath while stirring until the stilbene dissolves.[9]

-

Acid Addition: Slowly add 1.2 mL of concentrated (48%) aqueous HBr through the condenser. Some precipitation of stilbene may occur but should redissolve during the reaction.[9]

-

Oxidant Addition: Add 0.8 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The solution should turn a golden-yellow color as bromine is generated.[9]

-

Reaction: Continue to stir under reflux for approximately 20 minutes, or until the yellow color fades and the mixture becomes a cloudy white, indicating product precipitation.[9]

-

Workup: Remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to maximize precipitation.[9]

-

Isolation: Isolate the product by vacuum filtration.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. beyondbenign.org [beyondbenign.org]

- 3. ukessays.com [ukessays.com]

- 4. odinity.com [odinity.com]

- 5. article.sapub.org [article.sapub.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. proprep.com [proprep.com]

- 8. Bromination Of E-Stilbene Lab Report - 1031 Words | Bartleby [bartleby.com]

- 9. STILBENE BROMINATION [web.centre.edu]

- 10. rose-hulman.edu [rose-hulman.edu]

Methodological & Application

Application Note: Laboratory Synthesis of meso-Stilbene Dibromide from (E)-Stilbene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of meso-stilbene dibromide ((1R,2S)-1,2-dibromo-1,2-diphenylethane) via the stereospecific electrophilic addition of bromine to (E)-stilbene. The anti-addition mechanism, which proceeds through a cyclic bromonium ion intermediate, dictates the exclusive formation of the meso diastereomer from the (E)-alkene starting material.[1][2] Two primary laboratory-scale protocols are presented: a classic method employing the stable solid reagent pyridinium (B92312) tribromide, and a greener alternative that generates bromine in situ. These methods offer reliable pathways to the target compound, a key intermediate in organic synthesis.

Reaction Mechanism and Stereochemistry

The bromination of (E)-stilbene is a classic example of a stereospecific reaction. The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking a bromine molecule (Br₂). This leads to the formation of a three-membered cyclic bromonium ion intermediate.[1][2] This cyclic structure can form on either face of the planar alkene with equal probability.

-

Nucleophilic Opening: A bromide ion (Br⁻) then attacks one of the two carbons of the bromonium ion in an Sₙ2-like fashion.[1] This attack occurs from the side opposite to the bulky bromonium ring, resulting in an "anti-addition" of the two bromine atoms.

Starting with (E)-stilbene, this anti-addition mechanism exclusively yields the meso-stilbene dibromide product, which is achiral due to an internal plane of symmetry.[3]

Caption: Logical flow of the stereospecific bromination of (E)-stilbene.

Experimental Protocols

Two effective methods for the synthesis are detailed below. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Bromination using Pyridinium Tribromide

This method utilizes a stable, solid brominating agent, which is safer and easier to handle than liquid bromine.[3]

Materials:

-

(E)-Stilbene

-

Pyridinium tribromide (C₅H₅NHBr₃)

-

Glacial acetic acid

-

Methanol (B129727) (cold)

-

Round-bottom flask or large reaction tube

-

Magnetic stirrer and stir bar (optional)

-

Heating mantle or water bath

-

Büchner funnel and filter flask for vacuum filtration

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.50 g of (E)-stilbene in 10 mL of glacial acetic acid. Gentle heating in a water bath may be required to facilitate dissolution.[3]

-

To the dissolved solution, add 1.0 g of pyridinium tribromide.[4] Swirl the flask to mix the reagents.

-

Heat the reaction mixture in a boiling water bath or on a heating mantle for 10-15 minutes.[3] The orange color of the pyridinium tribromide should fade as the reaction proceeds.

-

Remove the flask from the heat and allow it to cool to room temperature. The meso-stilbene dibromide product will precipitate as a white solid.

-

Further cool the mixture in an ice-water bath to maximize crystal formation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals on the filter paper with several small portions of cold methanol to remove any residual acetic acid and unreacted starting materials.[3]

-

Allow the product to air dry completely on the funnel or on a watch glass.

Protocol 2: In Situ Generation of Bromine

This "greener" approach avoids the use of a pre-formed brominating agent by generating bromine directly in the reaction mixture from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[5]

Materials:

-

(E)-Stilbene

-

Ethanol (B145695) (95%)

-

Concentrated hydrobromic acid (48% aq. HBr)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Büchner funnel and filter flask

Procedure:

-

Place 0.5 g of (E)-stilbene and 10 mL of ethanol into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux in a water bath until the solid dissolves.

-

Slowly add 1.2 mL of 48% aqueous HBr through the top of the condenser. Some precipitation of stilbene (B7821643) may occur but should redissolve upon continued heating.

-

Carefully add 0.8 mL of 30% H₂O₂ dropwise to the refluxing mixture. The solution should turn a yellow-orange color, indicating the formation of Br₂.

-

Continue stirring at reflux for approximately 20-30 minutes, or until the yellow color fades and the mixture becomes cloudy with the white precipitate of the product.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Carefully neutralize the cooled mixture by adding saturated NaHCO₃ solution dropwise until the pH is between 5 and 7 (check with pH paper).

-

Cool the flask in an ice bath to complete the precipitation.

-

Isolate the crude product by vacuum filtration, washing the crystals with cold water followed by a small amount of ice-cold ethanol.

-

Air-dry the purified product.

Experimental Workflow

The general workflow for the synthesis, isolation, and characterization of meso-stilbene dibromide is illustrated below.

Caption: General laboratory workflow for the synthesis of meso-stilbene dibromide.

Data Presentation

The following table summarizes the quantitative data for Protocol 1. Researchers should adjust quantities as needed for their specific experimental scale.

| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. | Properties |

| (E)-Stilbene | C₁₄H₁₂ | 180.25 | 0.50 | 2.77 | 1.0 | M.p. 122-124 °C |

| Pyridinium Tribromide | C₅H₅NHBr₃ | 319.82 | 1.0 | 3.13 | 1.13 | Orange solid |

| meso-Stilbene Dibromide | C₁₄H₁₂Br₂ | 340.06 | (Theoretical) 0.94 | (Theoretical) 2.77 | - | M.p. 241-243 °C[3] |

Product Characterization

Confirmation of the product's identity and purity is crucial.

-

Melting Point: The most straightforward method for identification is the melting point. meso-Stilbene dibromide has a distinct and high melting point of approximately 241 °C.[6][7] This allows for easy differentiation from the racemic (d,l) diastereomer (produced from cis-stilbene), which melts at a much lower temperature of ~114 °C.[3] A sharp melting range close to the literature value indicates high purity.

-

¹H NMR Spectroscopy: In a deuterated solvent like CDCl₃, the ¹H NMR spectrum of meso-stilbene dibromide is simple and characteristic. Due to the molecule's symmetry, the two methine protons (-CHBr) are chemically equivalent and appear as a sharp singlet around δ 5.50 ppm.[8] The aromatic protons typically appear as a multiplet between δ 7.35-7.65 ppm.[8]

Safety Precautions

-

Corrosive Chemicals: Glacial acetic acid and hydrobromic acid are corrosive and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Oxidizing Agent: 30% hydrogen peroxide is a strong oxidizer. Avoid contact with skin and combustible materials.

-

Halogenated Waste: All filtrates and reaction residues containing bromine are considered halogenated organic waste and must be disposed of in the appropriate, clearly labeled waste container.[3]

References

- 1. ukessays.com [ukessays.com]

- 2. Bromination Of E-Stilbene Lab Report | ipl.org [ipl.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

Application Notes and Protocols: Bromination of Stilbene using Pyridinium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of alkenes is a fundamental reaction in organic synthesis, providing a direct route to vicinal dibromides which are versatile intermediates for further functionalization. Stilbene (B7821643), existing as both (E)- and (Z)-isomers, serves as a classic substrate for studying the stereochemistry of electrophilic addition reactions. Pyridinium (B92312) tribromide (Py·Br₃) has emerged as a safer and more convenient alternative to elemental bromine for these transformations.[1][2] It is a stable, crystalline solid that slowly releases bromine in solution, minimizing the hazards associated with handling the volatile and highly corrosive liquid bromine.[1][3] This document provides detailed application notes and protocols for the bromination of stilbene using pyridinium tribromide.

Advantages of Pyridinium Tribromide

Pyridinium tribromide offers several advantages over traditional brominating agents like elemental bromine:

-

Safety: It is a solid, making it easier and safer to handle than liquid bromine.[2]

-

Convenience: The crystalline nature of the reagent simplifies weighing and dispensing.[1]

-

Controlled Reaction: It provides a slow and controlled release of bromine, potentially leading to cleaner reactions with fewer side products.[1]

-

"Greener" Alternative: It is considered a more environmentally benign option compared to using bromine in halogenated solvents.[4]

Reaction Mechanism

The bromination of stilbene with pyridinium tribromide proceeds via an electrophilic addition mechanism. The pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine (Br₂). The alkene (stilbene) acts as a nucleophile, attacking the electrophilic bromine to form a cyclic bromonium ion intermediate.[5][6] The bromide ion then attacks the bromonium ion from the anti-face, leading to the formation of the vicinal dibromide. This anti-addition is a key stereochemical feature of this reaction.

Caption: Mechanism of stilbene bromination.

Quantitative Data Summary

The following table summarizes typical quantitative data for the bromination of (E)-stilbene with pyridinium tribromide.

| Parameter | Value | Reference |

| Reactant | (E)-Stilbene | [7][8] |

| Brominating Agent | Pyridinium Tribromide | [7][8] |

| Solvent | Ethanol or Acetic Acid | [2][7][8] |

| Reaction Temperature | 50°C to boiling | [2][7] |

| Reaction Time | 5 - 30 minutes | [2][7] |

| Product | meso-1,2-Dibromo-1,2-diphenylethane | [2][7] |

| Melting Point (°C) | 241 - 246 | [2][8] |

| Yield (%) | ~32% - Varies | [8] |

Experimental Protocols

Materials and Equipment

-

(E)-Stilbene or (Z)-Stilbene

-

Pyridinium tribromide[7]

-

Methanol (B129727) (for washing)[2]

-

Stir bar and magnetic stir plate/hot plate[7]

-

Condenser[7]

-

Hirsch funnel or Büchner funnel for vacuum filtration[2]

-

Melting point apparatus[7]

Protocol for the Bromination of (E)-Stilbene

This protocol is adapted from literature procedures.[2][7]

-

Dissolution of (E)-Stilbene: In a round-bottom flask or a large test tube, dissolve 0.4 g of (E)-stilbene in 4 mL of glacial acetic acid.[2] Gentle heating in a water bath may be required to facilitate dissolution.[2]

-

Addition of Pyridinium Tribromide: To the warm, stirring solution, add 0.8 g of pyridinium tribromide in small portions.[2]

-

Reaction: Heat the reaction mixture in a water bath until the orange-yellow color of the pyridinium tribromide fades to a persistent yellow (approximately 5-10 minutes).[2]

-

Isolation of Product: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.[2]

-